N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide
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Description
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chromenopyridines, a class of compounds to which this molecule belongs, are often used in medicinal chemistry scaffolds with a wide range of medicinal activities . They have been found to interact with various targets, including proteins involved in inflammatory diseases .
Mode of Action
It’s known that chromenopyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The specific interaction of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide with its targets would depend on the specific target protein’s structure and function.
Biochemical Pathways
Chromenopyridines have been found to impact a variety of biochemical pathways, particularly those involved in inflammation and immune response . The exact pathways affected by N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide would depend on its specific targets.
Result of Action
Chromenopyridines have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Biological Activity
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide is a nitrogen-containing heterocyclic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H19N2O3
- Molecular Weight : 349.39 g/mol
The structure features a chromenopyridine nucleus, which is associated with various pharmacological activities.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
1. Antibacterial Activity
Studies have shown that this compound possesses antibacterial properties by inhibiting bacterial growth through targeting specific bacterial enzymes. For instance, it has been effective against strains such as Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory Effects
The compound has demonstrated the ability to modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. It appears to inhibit the production of pro-inflammatory cytokines.
3. Anticancer Potential
This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest.
The mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Modulation : It modulates receptors related to inflammation and cancer pathways.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-12-18(24-21(25)14(2)27-15-8-4-3-5-9-15)23-20-16-10-6-7-11-17(16)28-22(26)19(13)20/h3-12,14H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPNHJTFFWQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.